molecular formula C10H12N4OS B112786 4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 565178-09-8

4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B112786
CAS No.: 565178-09-8
M. Wt: 236.3 g/mol
InChI Key: ZXZXHYUSXYAVQZ-UHFFFAOYSA-N
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Description

4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy-5-methylbenzohydrazide with thiocarbohydrazide in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Halogenated triazoles.

Scientific Research Applications

4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features.

    3-Amino-5-methylthio-1H-1,2,4-triazole: Another triazole derivative with a methylthio group.

    1,2,4-Triazole-3-thiol: A closely related compound with a thiol group.

Uniqueness

4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-amino-3-(2-methoxy-5-methylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-6-3-4-8(15-2)7(5-6)9-12-13-10(16)14(9)11/h3-5H,11H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZXHYUSXYAVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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